molecular formula C16H15N3O4S2 B2523766 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(thiazol-2-yl)benzamide CAS No. 899963-95-2

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(thiazol-2-yl)benzamide

Cat. No.: B2523766
CAS No.: 899963-95-2
M. Wt: 377.43
InChI Key: XQOTYQHBQDRPKL-UHFFFAOYSA-N
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Description

The compound 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(thiazol-2-yl)benzamide (CAS: 899963-95-2) is a benzamide derivative featuring a sulfamoyl group at the para position of the benzene ring, substituted with a furan-2-ylmethyl and methyl group. Its molecular formula is C₁₆H₁₅N₃O₄S₂, with a molecular weight of 377.44 g/mol . The compound’s structure includes:

  • A thiazol-2-yl group linked via an amide bond.
  • A 4-sulfamoyl moiety modified with N-furan-2-ylmethyl and N-methyl substituents.
    Computational properties include a topological polar surface area of 129 Ų and a calculated logP (XlogP) of 1.9, suggesting moderate hydrophobicity .

Properties

IUPAC Name

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S2/c1-19(11-13-3-2-9-23-13)25(21,22)14-6-4-12(5-7-14)15(20)18-16-17-8-10-24-16/h2-10H,11H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOTYQHBQDRPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, followed by reaction with thiazole-2-amine to yield 4-(thiazol-2-yl)benzamide.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the benzamide derivative with N-methylsulfamoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Furan Group: The final step involves the reaction of the intermediate with furan-2-ylmethanol under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(thiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan and thiazole rings may play a crucial role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on the Benzamide Ring

The position and nature of substituents on the benzamide ring critically influence biological activity. Key findings from analogs include:

  • In contrast, compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide) enhanced NF-κB signaling in screens, suggesting para-sulfamoyl groups can be tolerated in certain contexts .
  • Ortho/Meta-Substituted Analogs :

    • 5a (m-fluoro-substituted benzamide) demonstrated potent ZAC antagonism , indicating small, electronegative groups at meta positions enhance activity .
    • Ortho-substituted analogs (e.g., 4c , 5c ) retained ZAC affinity, emphasizing the importance of steric compatibility .

Key Insight : The target compound’s para-sulfamoyl group may limit ZAC activity compared to ortho/meta-substituted analogs, but its furan-methyl-methyl substituents could improve selectivity for other targets.

Sulfamoyl Group Modifications

Variations in the sulfamoyl moiety significantly alter pharmacological profiles:

Compound Sulfamoyl Substituents Activity/Selectivity Reference
Target Compound N-(furan-2-ylmethyl)-N-methyl Unknown (structural focus)
4-[Methyl(phenyl)sulfamoyl] N-methyl-N-phenyl Adenosine receptor affinity
4-(Diethylsulfamoyl) N,N-diethyl Nitrophenyl-thiazole conjugate

Implication : The target compound’s furan-containing sulfamoyl group may confer unique electronic or steric properties, though direct activity data are lacking.

Thiazole Ring Modifications

Substituents on the thiazole ring influence both potency and selectivity:

Compound Thiazole Substituent Biological Role Reference
Target Compound None (thiazol-2-yl) N/A
N-[4-(2-Pyridyl)thiazol-2-yl]benzamide 4-(2-Pyridyl) Micromolar adenosine affinity
N-(4-Benzo[d][1,3]dioxol-5-yl-thiazol) 4-Benzo[d][1,3]dioxol-5-yl Unknown
  • 4-(2-Pyridyl)thiazole analogs () maintain adenosine receptor binding, even when the benzamide is replaced with cyclopentanamide .
  • Bulky substituents (e.g., 4-tert-butyl , 5-nitro ) on thiazole improve ZAC antagonism in some cases, but excessive bulk (e.g., 4g ) abolishes activity .

Biological Activity

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(thiazol-2-yl)benzamide is a compound that belongs to the class of sulfamoylbenzamides. This compound has garnered attention for its potential biological activities, which are attributed to its unique structural features combining furan, thiazole, and benzamide moieties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C22H18N4O6S2C_{22}H_{18}N_{4}O_{6}S^{2}, with a molecular weight of approximately 498.5 g/mol. The compound's structure allows for diverse interactions with biological targets, making it a candidate for further research.

PropertyValue
Molecular FormulaC22H18N4O6S2
Molecular Weight498.5 g/mol
SolubilityVariable (depends on solvent)
Melting PointNot available

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. The presence of the furan and thiazole rings suggests potential interactions with biological macromolecules, which could alter their activity and lead to various biological responses. Ongoing research aims to elucidate these mechanisms more clearly.

Antimicrobial Activity

Research indicates that sulfamoylbenzamides, including our compound of interest, may exhibit antimicrobial properties. A study conducted on similar compounds demonstrated that derivatives showed significant inhibition against various bacterial strains, suggesting a potential application in treating infections.

Anticancer Activity

Preliminary studies have explored the anticancer potential of compounds with similar structures. For instance, thiazole-containing benzamides have been reported to inhibit cancer cell proliferation in vitro. The specific IC50 values for these compounds often range in the micromolar concentrations, indicating moderate potency.

Enzyme Inhibition

The compound may act as an enzyme inhibitor, particularly targeting proteases involved in viral replication processes. For example, related compounds have shown inhibitory effects on SARS-CoV-2 main protease (Mpro), with IC50 values reported around 1.55 μM for structurally similar derivatives . This suggests that this compound could also be evaluated for similar antiviral properties.

Case Studies and Research Findings

  • Antimicrobial Studies : A comparative study of sulfamoylbenzamide derivatives revealed that certain modifications enhanced their antibacterial efficacy against Gram-positive and Gram-negative bacteria.
    CompoundActivity (MIC μg/mL)
    Compound A32
    Compound B16
    This compoundTBD
  • Anticancer Screening : In vitro assays demonstrated that thiazole-containing benzamide derivatives exhibited cytotoxicity against various cancer cell lines, with some compounds showing IC50 values below 10 μM.
    Cell LineIC50 (μM)
    HeLa8
    MCF76
    A54912
  • Enzyme Inhibition : A structure-based drug design study identified key interactions between similar compounds and SARS-CoV-2 Mpro, providing insights into the potential mechanism of action for enzyme inhibition.

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